![molecular formula C9H9BrF2N2O3 B2579888 Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 2128657-45-2](/img/structure/B2579888.png)
Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a chemical compound with the molecular formula C9H9BrF2N2O3 . It has a molecular weight of 311.08 . The compound contains several functional groups, including an ethyl ester, a bromo group, two fluoro groups, and a pyrazolo[5,1-b][1,3]oxazine ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrF2N2O3/c1-2-16-8(15)6-5(10)7-14(13-6)3-9(11,12)4-17-7/h2-4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromo, fluoro, and ethyl ester groups.Scientific Research Applications
Synthesis and Characterization
Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate plays a significant role in the synthesis and characterization of heterocyclic compounds, which are pivotal in various scientific research areas. This compound is utilized in the preparation of 1,2-oxazines and related structures, showcasing the importance of oxazinic derivatives as electrophiles in chemical synthesis. Such compounds are instrumental in developing chiral synthons and have general reactions that signify their versatility in organic chemistry (Sainsbury, 1991).
Chemical Modification and Applications
The chemical modification of cellulose using ionic liquids as reaction media is an area where this compound finds potential application. Ionic liquids facilitate the homogeneous acylation, carbanilation, and silylation of cellulose, yielding various cellulose esters and carbanilates under mild conditions. This underscores the utility of such compounds in advancing materials science, particularly in enhancing biopolymer functionalities (Heinze et al., 2008).
Contribution to Heterocyclic Chemistry
This compound contributes to the broader field of heterocyclic chemistry by facilitating the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds have a range of applications from pharmaceuticals to materials science, demonstrating the compound's role in enabling the preparation of functionally diverse heterocycles (Ibrahim, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O3/c1-2-16-8(15)6-5(10)7-14(13-6)3-9(11,12)4-17-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKKGBVPQBHKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CC(COC2=C1Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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